molecular formula C27H44O5 B13678987 Methyl (R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Methyl (R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B13678987
M. Wt: 448.6 g/mol
InChI Key: BUHAUWIUQSEEIL-UHFFFAOYSA-N
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Description

Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclopenta[a]phenanthrene with different functional groups. Examples include:

  • Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
  • Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-ethoxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Uniqueness

The uniqueness of Methyl ®-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

methyl 4-[7-(methoxymethoxy)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H44O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-18,20-23,25H,6-16H2,1-5H3

InChI Key

BUHAUWIUQSEEIL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)OCOC)C

Origin of Product

United States

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